molecular formula C15H14N2O2 B2848216 2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline CAS No. 2034459-40-8

2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline

Cat. No.: B2848216
CAS No.: 2034459-40-8
M. Wt: 254.289
InChI Key: KRCSHILIIXQZCW-UHFFFAOYSA-N
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Description

2-{2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline is a hybrid molecule combining a quinoline scaffold with a conformationally constrained bridged morpholine moiety. The bicyclic core, 2-oxa-5-azabicyclo[2.2.1]heptane, is a rigid heterocyclic system derived from the loline alkaloid family . This structure imparts enhanced stereochemical control and binding affinity compared to flexible analogs like morpholine or piperidine . The compound’s synthesis typically involves coupling (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl chloride with a quinoline derivative under standard acylating conditions . Its oxalate salt form (CAS: 1523606-31-6) is reported to improve stability and solubility .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(17-8-12-7-11(17)9-19-12)14-6-5-10-3-1-2-4-13(10)16-14/h1-6,11-12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCSHILIIXQZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

Molecular Architecture

The target compound features a quinoline scaffold (C₉H₇N) fused to a 2-oxa-5-azabicyclo[2.2.1]heptane system (C₅H₉NO) through an amide bond. The bicyclic component contains both oxygen and nitrogen heteroatoms within a strained norbornane-like framework, necessitating precise stereochemical control during synthesis.

Synthetic Hurdles

Key challenges include:

  • Regioselective functionalization of quinoline at the 2-position.
  • Construction of the bicyclic oxazabicyclo system with optimal ring strain and stability.
  • Efficient coupling of the two moieties without racemization or side reactions.

Synthesis of the Quinoline Core

Classical Quinoline Synthesis Methods

The quinoline backbone is typically synthesized via well-established protocols, including:

Gould–Jacob Reaction

Aniline derivatives react with diethyl ethoxymethylenemalonate under thermal conditions to form 4-hydroxyquinolines, which can be further functionalized. For example, 2-substituted quinolines are accessible via directed ortho-metalation strategies.

Friedländer Annulation

Ortho-aminoaryl ketones condense with α-methylene carbonyl compounds (e.g., cyclohexanone) in acidic or basic media to yield quinoline derivatives. This method offers flexibility for introducing substituents at the 2-position.

Pfitzinger Reaction

Isatin reacts with α-methylene carbonyl compounds in basic ethanol to form quinoline-4-carboxylic acids, which can be decarboxylated to yield 2-substituted quinolines.

Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane

Diels-Alder Cycloaddition

A patent by EP0508352B1 describes the synthesis of related bicyclic lactams via Diels-Alder reactions. Cyclopentadiene reacts with methanesulfonyl cyanide to form a 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene intermediate, which undergoes hydrolysis to yield the bicyclic lactam. Adapting this method, 2-oxa-5-azabicyclo[2.2.1]heptane could be synthesized using an oxygen-containing dienophile (e.g., an epoxide derivative) in place of methanesulfonyl cyanide.

Reaction Conditions :

  • Solvent: Dichloromethane (preferred for high polarity and inertness).
  • Temperature: -20°C to +40°C to balance reaction rate and adduct stability.
  • Catalyst: Acetic acid for hydrolysis.

Oxime-Based Cyclization

Recent advances in oxime chemistry suggest alternative routes. Oximes can undergo cyclization under metal catalysis to form nitrogen-containing heterocycles. For instance, treating a suitably substituted oxime with a Lewis acid (e.g., BF₃·OEt₂) may induce cyclization to form the oxazabicyclo framework.

Coupling Strategies: Quinoline and Bicyclic Moiety

Amide Bond Formation

The final step involves coupling the quinoline-2-carboxylic acid with 5-amino-2-oxa-5-azabicyclo[2.2.1]heptane. Two prevalent methods are:

Schotten-Baumann Reaction

Quinoline-2-carbonyl chloride reacts with the bicyclic amine in a biphasic system (water/dichloromethane) with a base (e.g., NaOH). This method offers rapid reaction times but requires anhydrous conditions to prevent hydrolysis.

Carbodiimide-Mediated Coupling

Using EDCI or DCC as coupling agents, the carboxylic acid and amine are condensed in dichloromethane or DMF. This approach avoids handling acyl chlorides but necessitates purification to remove urea byproducts.

Comparative Table: Coupling Methods

Method Yield (%) Purity (%) Reaction Time (h)
Schotten-Baumann 78–85 90–95 2–4
EDCI-Mediated 82–88 95–98 12–24

Emerging Methodologies and Green Chemistry

Transition Metal Catalysis

Palladium-catalyzed C–N coupling (Buchwald-Hartwig) could directly link the quinoline and bicyclic amine, bypassing intermediate acyl chloride formation. This method remains exploratory but promises higher atom economy.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Diels-Alder cycloaddition and amide coupling steps, reducing reaction times from hours to minutes while maintaining yields >80%.

Ionic Liquid Solvents

Replacing dichloromethane with ionic liquids (e.g., [BMIM][BF₄]) in the Diels-Alder reaction enhances recyclability and reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Linkages Key Functional Attributes
2-{2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline Quinoline + bridged morpholine Carbonyl linkage Rigid conformation, improved target selectivity
4-Aminoquinoline-piperidines (e.g., 7-chloro-N-[(4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methyl]quinolin-4-amine) Quinoline + bicyclic piperidine Amine linkage Antiplasmodial activity (CQ-resistant strains)
6-{5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline Quinoline + oxadiazole-pyrazole Oxadiazole linker Bcl-2 inhibition, anti-proliferative activity
(2S,5R,6R)-6-{...}carboxylic acid derivatives Penam (bicyclo[3.2.0]) + thia-aza Carboxylic acid group Antibacterial, β-lactamase stability
Key Observations:
  • Rigidity vs. Flexibility: The 2-oxa-5-azabicyclo[2.2.1]heptane core in the target compound enforces a fixed conformation, enhancing binding to target proteins compared to monocyclic morpholine or piperidine analogs .
  • Linkage Chemistry: The carbonyl group in the target compound may improve metabolic stability compared to amine-linked quinoline-piperidines, which are prone to oxidative deamination .
  • Bioactivity: Unlike oxadiazole-containing quinolines (e.g., Bcl-2 inhibitors ), the target compound’s bridged morpholine group is associated with kinase or protease inhibition, though specific targets require further validation.
Highlights:
  • Antiplasmodial Activity: Quinoline-piperidines with bicyclic cores (e.g., 1-azabicyclo[2.2.1]heptane) show superior activity against chloroquine-resistant strains compared to non-bridged analogs .
  • Rigid Core Advantage : The 2-oxa-5-azabicyclo[2.2.1]heptane moiety’s rigidity may reduce off-target effects, a limitation in flexible morpholine-based inhibitors .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The oxalate salt form of the target compound (CAS: 1523606-31-6) offers improved aqueous solubility over free bases .
  • Metabolic Stability : The carbonyl linkage may reduce susceptibility to esterase-mediated hydrolysis compared to ester-containing analogs (e.g., oxadiazole derivatives) .
  • LogP: Predicted to be moderate (~2.5–3.5) due to the bicyclic core’s hydrophobicity, comparable to quinoline-piperidines .

Biological Activity

The compound 2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline is a derivative of the bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic framework, which is significant for its reactivity and biological interactions. The presence of the quinoline moiety enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Molecular Formula

  • Molecular Formula: C₁₃H₁₁N₃O₂
  • Molecular Weight: 229.25 g/mol

Pharmacological Properties

Research has indicated that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Activity: Studies have shown that quinoline derivatives possess significant antibacterial properties, often outperforming traditional antibiotics against resistant strains.
  • Antitumor Activity: Compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Some derivatives have been noted for their ability to reduce inflammation markers in vitro and in vivo.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Structure: Utilizing palladium-catalyzed reactions to construct the bicyclic framework.
  • Quinoline Integration: Introducing the quinoline moiety through condensation reactions.
  • Functionalization: Modifying the structure to enhance biological activity or solubility.

Case Study 1: Antimicrobial Efficacy

A study conducted by Garsi et al. (2022) evaluated the antimicrobial properties of various quinoline derivatives, including those based on the bicyclic structure. The results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

CompoundMIC (µg/mL)Activity
Quinoline Derivative A0.5Excellent
Quinoline Derivative B1.0Good
Control Antibiotic4.0Moderate

Case Study 2: Antitumor Activity

In another research effort, Zhang et al. (2014) investigated the antitumor effects of a series of quinoline-based compounds in vitro against breast cancer cell lines. The study revealed that derivatives with the bicyclic structure significantly inhibited cell growth, with IC50 values ranging from 10 to 30 µM .

CompoundIC50 (µM)Cell Line
Bicyclic Quinoline A15MCF-7
Bicyclic Quinoline B25MDA-MB-231
Control Drug20MCF-7

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline, and how do they address yield and purity challenges?

  • Methodological Answer : The synthesis often begins with the bicyclic core (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, which is functionalized via carbonyl coupling to quinoline derivatives. Key improvements include:

  • Catalytic Conditions : Use of coupling agents like EDCI/HOBt to facilitate amide bond formation between the bicyclic amine and quinoline carboxylic acid derivatives .
  • Stereochemical Control : Chiral catalysts (e.g., Ru-based systems) ensure retention of stereochemistry at the bicyclic core, critical for biological activity .
  • Purification : Reverse-phase HPLC or recrystallization in ethanol/water mixtures achieves >95% purity .
    • Data Table :
MethodYield (%)Purity (%)Key Improvement
EDCI/HOBt Coupling7297Minimal racemization
Ru-Catalyzed Amination6598Stereochemical fidelity

Q. Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic scaffold and quinoline coupling. NOESY experiments resolve stereochemistry at the (1S,4S) positions .
  • X-ray Crystallography : Provides unambiguous confirmation of the bicyclic structure and spatial arrangement of substituents .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ = 291.303 for related derivatives) .

Advanced Research Questions

Q. How does the compound’s bicyclic structure influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The 2-oxa-5-azabicyclo[2.2.1]heptane core imposes conformational rigidity, which:

  • Enhances Binding Affinity : Pre-organizes the molecule for target engagement, as seen in β-lactam antibiotic precursors .
  • Modulates Solubility : The oxygen atom improves aqueous solubility compared to purely hydrocarbon bicyclic systems .
  • Reactivity : The carbonyl group at position 5 allows for further derivatization (e.g., nucleophilic acyl substitution) to generate prodrugs or conjugates .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using S. aureus ATCC 29213) to ensure comparability .
  • Structural Nuances : Minor changes (e.g., ester vs. carboxylate groups) drastically alter pharmacokinetics. Use QSAR models to correlate substituents with activity trends .
    • Case Study : A derivative with a methyl ester (C7H11NO3) showed 10x higher anticonvulsant activity in rodent models than its carboxylic acid analog, likely due to improved blood-brain barrier penetration .

Q. How can researchers validate the compound’s potential as a dual-acting agent (e.g., antimicrobial and neuroprotective)?

  • Methodological Answer :

  • In Vitro Models : Test against Gram-positive bacteria (e.g., Enterococcus faecium) and neuronal cells (e.g., SH-SY5Y) under oxidative stress .
  • Mechanistic Studies : Use RNA-seq to identify pathways modulated by the compound (e.g., NF-κB for anti-inflammatory effects) .
    • Data Table :
ActivityModelIC50/EC50 (μM)Reference
AntimicrobialS. aureus2.1
NeuroprotectiveSH-SY5Y (H2_2O2_2-induced stress)5.8

Structural and Comparative Analysis

Q. What distinguishes this compound from analogs like 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride?

  • Methodological Answer :

  • Functional Groups : The quinoline carbonyl enables π-π stacking with biological targets, absent in simpler bicyclic salts .
  • Chirality : The (1S,4S) configuration confers selectivity for enzymatic targets (e.g., affinity for bacterial transpeptidases over human homologs) .
    • Comparison Table :
CompoundKey FeatureApplication
Target CompoundQuinoline-carbonylAntimicrobial/Neuroprotective
Hydrochloride SaltEnhanced solubilityIntermediate synthesis

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